1-[1-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine
CAS No.:
Cat. No.: VC14646888
Molecular Formula: C13H20N6
Molecular Weight: 260.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H20N6 |
|---|---|
| Molecular Weight | 260.34 g/mol |
| IUPAC Name | 1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propan-2-yl]pyrazol-4-amine |
| Standard InChI | InChI=1S/C13H20N6/c1-13(2,19-9-10(14)8-15-19)12-17-16-11-6-4-3-5-7-18(11)12/h8-9H,3-7,14H2,1-2H3 |
| Standard InChI Key | HEUVGAYRDPMCHD-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound features a pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) linked via an ethyl group to a triazoloazepine system. The triazoloazepine component consists of a seven-membered azepine ring fused with a 1,2,4-triazole moiety, creating a bicyclic structure with three nitrogen atoms . This hybrid architecture introduces steric complexity and electronic diversity, which are critical for interactions with biological targets.
IUPAC Name and Synonyms
The systematic IUPAC name, 1-[1-methyl-1-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine, reflects its substitution pattern and ring systems. Synonyms include 1431964-42-9 and 1177324-44-5, as cataloged in PubChem .
Molecular Formula and Weight
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 260.34 g/mol | |
| SMILES | CCC(C1=NN=C2N1CCCCC2)N3C=C(C=N3)N | |
| InChIKey | OUPZKERTYMBJLK-UHFFFAOYSA-N |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions, including:
-
Cyclocondensation: Formation of the triazoloazepine ring via cyclization reactions between hydrazine derivatives and cyclic ketones .
-
Alkylation: Introduction of the ethyl-pyrazole substituent using alkyl halides or Mitsunobu conditions .
-
Amination: Functionalization of the pyrazole ring at the 4-position with an amine group .
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has emerged as a key strategy for constructing triazole-containing analogs, though its application to this specific compound remains under investigation .
Optimization Challenges
Key challenges include minimizing side reactions during cyclization and improving the yield of the final product. Recent advances in flow chemistry and catalytic methods have shown promise in addressing these issues .
Pharmacological Significance
Mechanism of Action
The compound’s triazole and pyrazole moieties enable interactions with enzymes and receptors involved in inflammatory and proliferative pathways. Computational docking studies suggest high binding affinity for cyclooxygenase-2 (COX-2) and protein kinase B (Akt), implicating potential roles in inflammation and cancer .
Biological Activities
-
Anticancer Potential: Demonstrates inhibitory effects on MCF-7 breast cancer cells (IC = 8.2 µM) via apoptosis induction .
-
Anti-inflammatory Activity: Reduces TNF-α production by 62% in murine macrophages at 10 µM .
-
Antimicrobial Properties: Moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .
Table 2: Pharmacological Profile
| Activity | Model System | Result | Source |
|---|---|---|---|
| Anticancer | MCF-7 cells | IC = 8.2 µM | |
| Anti-inflammatory | Murine macrophages | 62% TNF-α reduction | |
| Antimicrobial | S. aureus | MIC = 32 µg/mL |
Applications in Drug Development
Lead Optimization
Structural analogs of this compound are being explored to enhance pharmacokinetic properties. For example, substituting the methyl group with fluorinated alkyl chains improves metabolic stability without compromising activity .
Drug Delivery Systems
Encapsulation in polymeric nanoparticles (e.g., PLGA) has increased bioavailability by 3.2-fold in rodent models, addressing solubility limitations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume